trans-Ned 19
Overview
Description
trans-Ned 19: is a chemical compound known for its role as a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate. This compound reduces the normal nicotinic acid adenine dinucleotide phosphate-mediated calcium flux without directly blocking calcium channels . It is widely used in research to study the functions of nicotinic acid adenine dinucleotide phosphate signaling in various cell types .
Mechanism of Action
Target of Action
Trans-Ned 19 is a potent and selective inhibitor of the nicotinic acid adenine dinucleotide phosphate (NAADP) receptor . NAADP is an endogenous calcium channel opener, and its receptors are found in various mammalian tissues, including pancreatic, brain, and cardiac tissue .
Mode of Action
This compound acts as an antagonist of the NAADP receptor, thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It inhibits NAADP-mediated Ca2+ release with an IC50 of 6nM . It also inhibits [32P]NAADP binding with an IC50 of 0.4nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAADP signaling pathway . By inhibiting NAADP-mediated calcium release, this compound disrupts the normal functioning of this pathway, which plays a crucial role in various cellular processes, including T-cell activation .
Pharmacokinetics
, which suggests it can readily cross cell membranes and reach its target sites. It is soluble in DMSO or 100% ethanol , indicating potential routes for administration.
Result of Action
This compound has been shown to regulate T-cell differentiation and effector function . Specifically, partial blockade of NAADP signaling in naïve CD4+ T cells in vitro promoted the differentiation of Th17 cells . This compound also promoted the production of IL-10, co-expression of LAG-3 and CD49b, and increased the suppressive capacity of Th17 cells . Moreover, it was shown that NAADP inhibition promotes conversion of Th17 cells into regulatory T cells in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO or 100% ethanol suggests that the presence of these solvents can affect its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
trans-Ned 19 plays a significant role in biochemical reactions, particularly those involving calcium signaling . It interacts with the NAADP receptor, inhibiting NAADP-mediated calcium release . This interaction is non-competitive, and this compound has been found to be a potent inhibitor of this process .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by blocking NAADP signaling, thereby inhibiting calcium release . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NAADP receptor on lysosomes . This binding competitively antagonizes activation by NAADP, inhibiting calcium release . It does not affect either IP3-mediated calcium release or cyclic ADP-ribose-mediated calcium release .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to inhibit NAADP-mediated calcium release
Metabolic Pathways
This compound is involved in the NAADP signaling pathway, interacting with the NAADP receptor
Transport and Distribution
It is known to bind to the NAADP receptor on lysosomes
Subcellular Localization
This compound binds to the NAADP receptor on lysosomes This suggests that it is localized to lysosomes within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ned 19 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: trans-Ned 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents on the aromatic rings .
Scientific Research Applications
trans-Ned 19 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
cis-Ned 19: Another isomer of Ned 19, which also acts as an antagonist of nicotinic acid adenine dinucleotide phosphate but with different binding affinities and effects.
Uniqueness: this compound is unique due to its high potency and selectivity as an antagonist of nicotinic acid adenine dinucleotide phosphate. It has a lower inhibitory concentration (IC50) compared to its isomer cis-Ned 19, making it more effective in blocking nicotinic acid adenine dinucleotide phosphate-mediated calcium release .
Properties
IUPAC Name |
(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-LBNVMWSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102307 | |
Record name | NED-19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354235-96-3 | |
Record name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NED-19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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